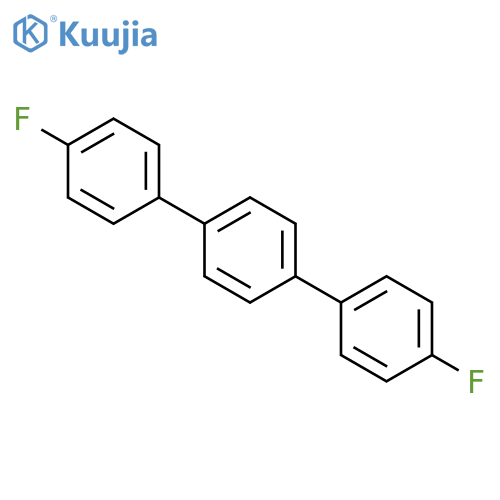Cas no 72864-01-8 (1,1':4',1''-Terphenyl,4,4''-difluoro-)

72864-01-8 structure
商品名:1,1':4',1''-Terphenyl,4,4''-difluoro-
1,1':4',1''-Terphenyl,4,4''-difluoro- 化学的及び物理的性質
名前と識別子
-
- 1,1':4',1''-Terphenyl,4,4''-difluoro-
- 4,4''-DIFLUORO-1,1',4',1''-TERPHENYL
- 1,4-BIS(4-FLUOROPHENYL)BENZENE
- 4',1'']TERPHENYL
- 4,4''-DIFLUORO-[1,1':4',1'']TERPHENYL
- 4,4''-Difluoro-[1,1';4',1'']terphenyl
- 4,4''-Difluoro-1,1':4',1''-terphenyl
- MFCD07779364
- 4,4''-Difluoro-1,1',4',1''-terphenyl; 98%
- 72864-01-8
- SCHEMBL10337645
-
- MDL: MFCD07779364
- インチ: InChI=1S/C18H12F2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H
- InChIKey: HLSJIXGPDHPFPG-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
計算された属性
- せいみつぶんしりょう: 266.09100
- どういたいしつりょう: 266.09070671g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 5.4
じっけんとくせい
- PSA: 0.00000
- LogP: 5.29880
1,1':4',1''-Terphenyl,4,4''-difluoro- セキュリティ情報
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- リスク用語:R36/37/38
1,1':4',1''-Terphenyl,4,4''-difluoro- 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
1,1':4',1''-Terphenyl,4,4''-difluoro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 032880-250mg |
4,4''-Difluoro-[1,1';4',1'']terphenyl |
72864-01-8 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 032880-2g |
4,4''-Difluoro-[1,1';4',1'']terphenyl |
72864-01-8 | 2g |
£731.00 | 2022-03-01 | ||
| Crysdot LLC | CD12039138-250mg |
4,4''-Difluoro-1,1':4',1''-terphenyl |
72864-01-8 | 97% | 250mg |
$370 | 2024-07-24 | |
| Fluorochem | 032880-1g |
4,4''-Difluoro-[1,1';4',1'']terphenyl |
72864-01-8 | 1g |
£465.00 | 2022-03-01 |
72864-01-8 (1,1':4',1''-Terphenyl,4,4''-difluoro-) 関連製品
- 72093-43-7(4-Fluoro-4'-methyl-1,1'-biphenyl)
- 396-64-5(3,3'-Difluorobiphenyl)
- 324-74-3(4-Fluorobiphenyl)
- 398-23-2(4,4'-Difluorobiphenyl)
- 2367-22-8(3-Fluorobiphenyl)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
